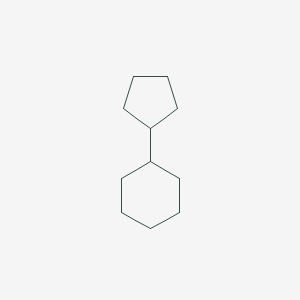

Cyclopentylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVABZRMBCQFXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166942 | |

| Record name | Cyclopentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-08-2 | |

| Record name | Cyclopentylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, cyclopentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopentylcyclohexane: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Cyclopentylcyclohexane, a saturated hydrocarbon with applications in the synthesis of pharmaceuticals and other organic compounds.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with excellent stability and low toxicity.[1] Its key properties are summarized in the tables below, providing a comprehensive dataset for reference in experimental and theoretical work.

Identifiers and Descriptors

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ | [1][2] |

| Molecular Weight | 152.28 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Cyclohexylcyclopentane, Cyclohexane, cyclopentyl- | [1][2][3] |

| InChI | InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2 | [2][3] |

| InChIKey | WVABZRMBCQFXBK-UHFFFAOYSA-N | [2][3] |

| SMILES | C1CCC(CC1)C2CCCC2 | [3] |

Physical Properties

| Property | Value | Unit | Conditions | Source |

| Boiling Point | 215.1 | °C | at 760 mmHg | [1] |

| Flash Point | 66.9 | °C | [1] | |

| Density | 0.902 | g/cm³ | [1] | |

| Refractive Index | 1.489 | [1] | ||

| Vapor Pressure | 0.22 | mmHg | at 25°C | [1] |

| LogP (Predicted) | 5.37 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a cyclopentyl Grignard reagent with cyclohexanone (B45756), followed by dehydration and hydrogenation.

Step 1: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine to the magnesium turnings.

-

Grignard Reagent Formation: Add a solution of bromocyclopentane (B41573) (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition.

-

Addition of Cyclohexanone: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopentylcyclohexan-1-ol.

Step 2: Dehydration

-

Reaction Setup: Place the crude 1-cyclopentylcyclohexan-1-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Distillation: Heat the mixture and distill off the alkene product (cyclopentylcyclohexene) as it is formed.

-

Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclopentylcyclohexene.

Step 3: Hydrogenation

-

Reaction Setup: In a hydrogenation apparatus, dissolve the cyclopentylcyclohexene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield this compound.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of this compound.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split injection with a split ratio of 50:1.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.9 ppm) corresponding to the cyclopentyl and cyclohexyl protons.

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the cyclopentyl and cyclohexyl rings.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the spectrum will be characterized by:

-

C-H stretching vibrations: Strong absorptions in the range of 2850-2960 cm⁻¹.

-

C-H bending vibrations: Absorptions in the range of 1445-1470 cm⁻¹.

Signaling Pathways and Biological Activity

As a simple, saturated hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a non-polar solvent or as a structural fragment in the synthesis of more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound.

Caption: Synthetic pathway for this compound.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of synthesized this compound.

Caption: Analytical workflow for this compound.

References

"spectroscopic data of Cyclopentylcyclohexane (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Cyclopentylcyclohexane is a bicyclic alkane with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol .[1][2] The structure consists of a cyclopentane (B165970) ring bonded to a cyclohexane (B81311) ring.

DOT Script of this compound Structure

Caption: 2D Chemical Structure of this compound

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data was not found in available databases, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.75 - 1.60 | Multiplet | 5H | Cyclohexyl-CH (1H), Cyclohexyl-CH₂ (axial, 4H) |

| ~1.60 - 1.45 | Multiplet | 4H | Cyclopentyl-CH₂ (4H) |

| ~1.25 - 1.05 | Multiplet | 7H | Cyclohexyl-CH₂ (equatorial, 4H), Cyclopentyl-CH (1H), Cyclopentyl-CH₂ (2H) |

| ~1.00 - 0.80 | Multiplet | 4H | Cyclohexyl-CH₂ (axial, 2H), Cyclopentyl-CH₂ (2H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~45.5 | CH | Cyclohexyl-CH |

| ~38.0 | CH | Cyclopentyl-CH |

| ~33.0 | CH₂ | Cyclohexyl-CH₂ |

| ~27.0 | CH₂ | Cyclohexyl-CH₂ |

| ~26.5 | CH₂ | Cyclopentyl-CH₂ |

| ~25.5 | CH₂ | Cyclopentyl-CH₂ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, typical for alkanes.[3][4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2920 - 2850 | Strong | C-H Stretch | Alkane (CH₂, CH) |

| 1465 - 1445 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

Data sourced from the NIST WebBook.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and a fragmentation pattern characteristic of cyclic alkanes.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 152 | Moderate | [C₁₁H₂₀]⁺ (Molecular Ion) |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82 | Base Peak | [C₆H₁₀]⁺ |

| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data sourced from the NIST WebBook and PubChem.[1][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard techniques for the analysis of non-polar organic compounds.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization : Use electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

DOT Script of Spectroscopic Analysis Workflow

Caption: Workflow for the Spectroscopic Characterization of this compound

References

The Cyclopentylcyclohexane Scaffold: A Core Motif in Bioactive Marine Diterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentylcyclohexane moiety, a fused bicyclic hydrocarbon system, represents a significant structural scaffold in a class of naturally occurring diterpenoids. While the parent hydrocarbon is not commonly found in nature, its core structure is embedded within complex marine natural products, particularly the amphilectane and serrulatane diterpenoids. These compounds, primarily isolated from marine invertebrates such as the gorgonian coral Pseudopterogorgia elisabethae, have garnered considerable attention from the scientific community due to their potent and diverse biological activities, including anti-inflammatory, analgesic, and anti-tuberculosis properties. This technical guide provides a comprehensive overview of the natural occurrence of the this compound scaffold, detailing the key compounds, their sources, and the experimental methodologies for their study.

Naturally Occurring this compound Derivatives

The this compound scaffold is the defining feature of the amphilectane and serrulatane classes of diterpenoids. These compounds are biosynthesized from geranylgeranyl pyrophosphate and exhibit a characteristic fused 5/6 ring system.

Key Natural Products

A variety of bioactive natural products incorporating the this compound core have been isolated and characterized. Notable examples include:

-

Pseudopteroxazole: An oxazole-containing diterpenoid with significant anti-tuberculosis activity.[1]

-

Pseudopterosins: A family of glycosylated diterpenoids known for their potent anti-inflammatory and analgesic effects, which are more potent than the industry standard, indomethacin.[2]

-

Biselisabethoxanes: Unique dimeric diterpenoids, where two distinct diterpene fragments, at least one of which is based on the amphilectane skeleton, are coupled.[3]

-

Amphilectolide and Caribenol A: Other examples of amphilectane diterpenoids with complex stereochemistry.[4]

The following table summarizes the key classes of these natural products and their biological significance.

| Compound Class | Representative Compound(s) | Natural Source | Reported Biological Activity |

| Amphilectanes | Pseudopteroxazole, Pseudopterosins | Pseudopterogorgia elisabethae (Gorgonian Coral) | Anti-tuberculosis, Anti-inflammatory, Analgesic |

| Serrulatanes | Elisabethadione, Helioporin D | Pseudopterogorgia elisabethae | Cytotoxic |

| Dimeric Diterpenoids | Biselisabethoxanes A and B | Pseudopterogorgia elisabethae | Moderate inhibition of Mycobacterium tuberculosis |

Experimental Protocols

The isolation and characterization of natural products bearing the this compound scaffold require a combination of chromatographic and spectroscopic techniques. The following is a representative experimental workflow for the extraction and purification of these compounds from their natural source.

General Extraction and Isolation Workflow

The process begins with the collection and extraction of the marine organism, followed by a series of chromatographic steps to isolate the compounds of interest.

Caption: A generalized workflow for the extraction, isolation, and characterization of this compound-containing natural products from marine sources.

Detailed Methodologies

1. Extraction:

-

The collected specimens of Pseudopterogorgia elisabethae are typically frozen and then lyophilized to remove water.

-

The dried material is ground to a fine powder to increase the surface area for extraction.

-

Extraction is performed using organic solvents of increasing polarity, such as hexane followed by methanol, to separate compounds based on their polarity.[3][5]

2. Purification:

-

The crude extracts are subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds.

-

The resulting fractions are then purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Final purification to yield pure compounds is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column.

3. Structure Elucidation:

-

The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

-

For compounds that can be crystallized, X-ray crystallography provides unambiguous confirmation of the molecular structure.[3]

Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound core in amphilectane and serrulatane diterpenoids is a fascinating example of enzymatic cyclization. While the complete pathway is still under investigation, key steps have been elucidated.

The proposed biosynthetic pathway starts from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

Caption: A simplified proposed biosynthetic pathway for the formation of the this compound scaffold in amphilectane and serrulatane diterpenoids.

The key step in the formation of the this compound core is the cyclization of GGPP, which is catalyzed by a diterpene cyclase. In the biosynthesis of pseudopterosins, a key bicyclic intermediate, elisabethatriene, has been identified.[2] This intermediate contains the fused this compound ring system. Subsequent enzymatic modifications, such as oxidation and glycosylation, lead to the diverse array of naturally occurring pseudopterosins and other related diterpenoids. The specific enzyme responsible for the initial complex cyclization cascade that forms the this compound ring is a subject of ongoing research.

Conclusion

The this compound scaffold is a privileged structure in marine natural products, providing the framework for a range of biologically active compounds with significant therapeutic potential. The study of these molecules, from their isolation and structure elucidation to the investigation of their biosynthesis, continues to be an active area of research. A deeper understanding of the enzymatic machinery responsible for the formation of this unique scaffold could pave the way for the biotechnological production of these valuable compounds and their derivatives for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. islandscholar.ca [islandscholar.ca]

- 3. Isolation, Structural Analysis and Biological Activity Assays of Biselisabethoxanes A and B: Two Dissymmetric Bis-Diterpenes from the Southwestern Caribbean Sea Gorgonian Coral Pseudopterogorgia elisabethae (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

The Genesis of a Dicyclic Alkane: A Technical Guide to the History and Synthesis of Cyclopentylcyclohexane

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for Cyclopentylcyclohexane (also known as cyclohexylcyclopentane). Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document details the evolution of its synthesis, presents key physicochemical and spectroscopic data, and offers detailed experimental protocols for its preparation.

Introduction

This compound (C₁₁H₂₀) is a saturated bicyclic hydrocarbon that has found applications ranging from a component in high-energy-density fuels to a structural motif in medicinal chemistry. Its unique physical properties, including a high density and very low freezing point, make it a subject of interest in materials science and advanced fuel development. This guide explores the origins of its discovery and the primary synthetic routes established for its preparation.

History and Early Discovery

While a definitive first synthesis of this compound is not prominently documented in readily accessible early 20th-century literature, its existence and properties were known to the scientific community by the mid-1940s. A 1945 paper by B. S. Greensfelder and H. H. Voge on the catalytic cracking of pure hydrocarbons lists the boiling point of this compound, indicating its availability as a characterized compound for research purposes at that time.

The likely methods for its initial synthesis would have leveraged the significant advancements in catalytic hydrogenation from the early 1900s. The pioneering work of Paul Sabatier (Nobel Prize in Chemistry 1912) on the hydrogenation of organic compounds using finely divided metals, and the extensive research by Nikolay Zelinsky on the catalytic properties of platinum and palladium, laid the foundation for the saturation of aromatic and cyclic compounds.

The most probable early route to this compound was the complete catalytic hydrogenation of its aromatic precursor, phenylcyclopentane. Phenylcyclopentane itself was accessible through the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide, a reaction well-established by the late 19th century.

Modern Synthetic Methodologies

Three primary pathways have been established for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale.

Route 1: Two-Stage Synthesis via Friedel-Crafts Alkylation and Hydrogenation

This classic and versatile two-step approach first involves the synthesis of the aromatic intermediate, phenylcyclopentane, followed by the complete saturation of the benzene ring.

Stage 1: Friedel-Crafts Alkylation of Benzene The alkylation of benzene with a cyclopentyl electrophile, such as chlorocyclopentane (B1362555) or cyclopentene (B43876), in the presence of a Lewis acid or strong acid catalyst, yields phenylcyclopentane.

Stage 2: Catalytic Hydrogenation of Phenylcyclopentane The subsequent hydrogenation of the aromatic ring of phenylcyclopentane over a noble-metal catalyst, such as platinum or rhodium, affords this compound in high yield.

A logical workflow for this two-stage synthesis is presented below.

Route 2: Synthesis from Ketone Precursors

A more recent approach, often explored in the context of biofuels, involves the C-C bond formation between two cyclic ketones followed by complete oxygen removal.[1]

Stage 1: Aldol (B89426) Condensation A base- or acid-catalyzed aldol condensation between cyclopentanone (B42830) and cyclohexanone (B45756) forms a β-hydroxy ketone, which readily dehydrates to an α,β-unsaturated ketone.

Stage 2: Hydrodeoxygenation (HDO) The resulting condensation product is subjected to high-pressure hydrodeoxygenation over a bifunctional catalyst (e.g., Platinum on a solid acid support), which reduces the double bond, the ketone, and removes the hydroxyl group to yield the final saturated alkane.

Route 3: Direct Catalytic Hydroalkylation

This method combines the alkylation and hydrogenation steps into a single process, offering a more atom-economical route. Benzene is reacted directly with cyclopentene over a bifunctional catalyst system that possesses both acidic sites for alkylation and metal sites for hydrogenation.

Experimental Protocols

Protocol for Route 1: Two-Stage Synthesis

Stage 1: Friedel-Crafts Alkylation of Benzene with Cyclopentene

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl if generated).

-

Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.), anhydrous benzene (5 eq.), and cyclopentene (1 eq.). Anhydrous dichloromethane (B109758) can be used as a solvent.

-

Procedure: a. The flask is charged with anhydrous benzene and AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). b. The mixture is cooled to 0-5 °C in an ice bath. c. Cyclopentene is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by Gas Chromatography (GC). e. The reaction is quenched by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. f. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. g. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. h. The crude phenylcyclopentane is purified by vacuum distillation.

Stage 2: Catalytic Hydrogenation of Phenylcyclopentane

-

Apparatus: A high-pressure autoclave (Parr hydrogenator) equipped with a stirrer and a heating mantle.

-

Reagents: Phenylcyclopentane (1 eq.), a suitable solvent (e.g., ethanol (B145695) or acetic acid), and a hydrogenation catalyst (e.g., 5% Rhodium on Carbon, 5 mol% loading, or Platinum(IV) oxide).

-

Procedure: a. The autoclave is charged with phenylcyclopentane, solvent, and the catalyst. b. The vessel is sealed and purged several times with nitrogen, followed by hydrogen. c. The autoclave is pressurized with hydrogen to the desired pressure (typically 500-1000 psi). d. The mixture is heated to the target temperature (e.g., 80-100 °C) and stirred vigorously. e. The reaction is monitored by the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete (typically 6-24 hours). f. The autoclave is cooled to room temperature and carefully depressurized. g. The reaction mixture is filtered through a pad of Celite to remove the catalyst. h. The solvent is removed by rotary evaporation, and the resulting crude this compound can be purified by vacuum distillation if necessary.

Quantitative Data

Physicochemical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₁H₂₀ | - | General |

| Molecular Weight | 152.28 | g/mol | General |

| CAS Number | 1606-08-2 | - | General |

| Boiling Point | 216 | °C | [2] |

| Boiling Point | 489 | K | [2] |

| Enthalpy of Vaporization | 47.9 | kJ/mol | [2] |

Spectroscopic Data

| Spectroscopy Type | Key Peaks / Signals |

| Mass Spectrometry (EI) | Major fragments (m/z): 152 (M+), 83, 69, 55, 41 |

| Infrared (IR) Spectroscopy | C-H stretching (alkane): ~2850-2960 cm⁻¹ C-H bending (alkane): ~1450 cm⁻¹ |

| ¹³C NMR Spectroscopy | Expected signals in the aliphatic region (~25-45 ppm) |

| ¹H NMR Spectroscopy | Complex multiplets in the aliphatic region (~0.8-1.9 ppm) |

Note: Specific NMR peak assignments require experimental data not available in the public domain search results.

Conclusion

This compound, a compound known since at least the mid-20th century, represents a classic example of a saturated bicyclic hydrocarbon. Its synthesis can be achieved through several reliable methods, with the two-stage process of Friedel-Crafts alkylation followed by catalytic hydrogenation being a historically significant and versatile route. Newer methods, driven by the interest in biomass-derived fuels, provide alternative pathways from cyclic ketone precursors. The well-characterized properties and established synthetic routes make this compound an accessible and important molecule for both fundamental research and applied materials science.

References

Theoretical Stability of Cyclopentylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry and plays a critical role in determining the physical, chemical, and biological properties of molecules. This technical guide provides a detailed theoretical examination of the stability of cyclopentylcyclohexane. By applying fundamental principles of conformational analysis and leveraging data from analogous systems, we explore the energetic landscape of its primary conformers. This document summarizes the key structural considerations, details the computational methodologies employed in such studies, and presents the expected stability differences in a clear, tabular format for comparative analysis.

Introduction to Conformational Analysis of this compound

This compound is a bicyclic alkane whose stability is primarily dictated by the conformational preferences of its six-membered cyclohexane (B81311) ring. The cyclohexane ring is well-known to adopt a low-energy "chair" conformation to minimize angle and torsional strain.[1] In a monosubstituted cyclohexane like this compound, the substituent—in this case, the cyclopentyl group—can occupy one of two positions: axial or equatorial.[2][3]

The interconversion between these two chair conformations is a rapid process at room temperature, known as ring flipping.[4] However, the two conformers are not energetically equivalent. The stability is largely influenced by steric interactions between the substituent and the axial hydrogen atoms on the same face of the cyclohexane ring.

-

Equatorial Conformer: The cyclopentyl group is directed away from the bulk of the cyclohexane ring, minimizing steric hindrance. This is generally the more stable conformation.[4]

-

Axial Conformer: The cyclopentyl group is positioned parallel to the principal axis of the ring, leading to significant steric repulsion with the axial hydrogens at the C3 and C5 positions. This is known as a 1,3-diaxial interaction and is a major source of steric strain, destabilizing the conformer.

The primary goal of a theoretical stability analysis of this compound is to quantify the energy difference between the equatorial and axial conformers. This energy difference is commonly referred to as the "A-value".[5]

Theoretical Conformational States and Stability

The stability of this compound conformers is determined by the magnitude of the steric strain in the axial orientation. The cyclopentyl ring itself is not planar, adopting an "envelope" or "twist" conformation to alleviate its own internal torsional strain.[1][6] When attached to the cyclohexane ring in an axial position, the puckered nature of the cyclopentyl ring and its hydrogen atoms lead to significant van der Waals repulsion with the axial hydrogens of the cyclohexane ring.

Quantitative Stability Data

The steric demand of a cyclopentyl group is expected to be substantial, likely falling between that of an isopropyl group and a cyclohexyl group. The table below presents the known A-values for relevant substituents for comparison and provides an estimated range for the cyclopentyl group.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) | Reference |

| Methyl | 1.74 | 7.3 | [5] |

| Ethyl | 1.79 | 7.5 | [5] |

| Isopropyl | 2.15 | 9.0 | [5] |

| Cyclopentyl | ~2.5 - 3.0 (Estimated) | ~10.5 - 12.6 (Estimated) | - |

| Cyclohexyl | 2.1 | 8.8 | [7] |

| tert-Butyl | ~5.0 | ~21 | [5] |

Note: The A-value for the cyclopentyl group is an estimation based on the steric bulk of analogous substituents. A definitive value would require specific experimental or computational determination.

The significant positive A-value for a cyclopentyl group indicates a strong preference for the equatorial position.

Methodologies for Theoretical Stability Assessment

The determination of conformational energies and, consequently, A-values relies on both computational and experimental methods.

Computational Chemistry Protocols

Theoretical studies are pivotal in elucidating the stability of conformers. The general workflow for such a study is outlined below.

Molecular mechanics is a widely used computational method for conformational analysis due to its efficiency.

-

Protocol:

-

Structure Generation: The axial and equatorial conformers of this compound are constructed using a molecular modeling software.

-

Force Field Selection: A suitable force field, such as MM3, MM4, or MMFF94, is chosen. These force fields are parameterized to reproduce experimental geometries and energies of organic molecules.

-

Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface for that conformer.

-

Energy Calculation: The steric energy of the optimized axial and equatorial conformers is calculated. The difference between these energies provides an estimate of the A-value.

-

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, provide more accurate energy predictions.[8]

-

Protocol:

-

Initial Geometry: The geometries obtained from molecular mechanics are often used as a starting point.

-

Method and Basis Set Selection: A level of theory (e.g., B3LYP for DFT or MP2 for ab initio) and a basis set (e.g., 6-31G* or cc-pVTZ) are chosen. The choice represents a balance between accuracy and computational cost.

-

Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation may be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for both conformers, including electronic energy, ZPVE, and thermal corrections. The A-value is the difference in the Gibbs free energies (ΔG = G_axial - G_equatorial).

-

Experimental Protocols for Validation

Experimental techniques are crucial for validating theoretical predictions.

NMR spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution.[9][10][11]

-

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Low-Temperature NMR: The sample is cooled to a sufficiently low temperature to slow down the ring-flipping process on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.[10]

-

Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.

-

Equilibrium Constant (K_eq) Calculation: The equilibrium constant is calculated from the ratio of the conformer populations (K_eq = [equatorial]/[axial]).

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (A-value) is calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[4]

-

GED is an experimental technique used to determine the geometric structure of molecules in the gas phase, providing data on bond lengths, bond angles, and torsion angles for the most stable conformer(s).

Visualizing Conformational Relationships

The logical flow of a theoretical investigation into this compound stability can be visualized as follows:

The interconversion between the axial and equatorial chair conformations proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations.

Conclusion

The theoretical stability of this compound is dominated by the strong preference for the cyclopentyl group to occupy the equatorial position in the chair conformation of the cyclohexane ring. This preference arises from the avoidance of significant 1,3-diaxial steric strain that would be present in the axial conformer. While a precise, experimentally verified A-value for the cyclopentyl group is not prominently available, estimations based on structurally similar substituents suggest a significant energy penalty for the axial conformation, likely in the range of 2.5-3.0 kcal/mol.

For drug development professionals and researchers, understanding this conformational preference is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity and interactions with target macromolecules. The methodologies outlined in this guide provide a robust framework for the theoretical and experimental investigation of the stability of this compound and other substituted cycloalkanes. Future computational and experimental studies are warranted to precisely quantify the A-value of the cyclopentyl group and further refine our understanding of its conformational behavior.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. tminehan.com [tminehan.com]

- 8. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 9. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Cyclopentylcyclohexane at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₁H₂₀, is a compound of interest in various fields, including pharmaceuticals and materials science, due to its unique physical and chemical characteristics. Understanding its physical properties, such as density and viscosity, and how they vary with temperature is crucial for process design, formulation development, and modeling of molecular interactions. This technical guide provides a comprehensive overview of the temperature-dependent physical properties of this compound, supported by experimental data and detailed methodologies.

Core Physical Properties

The physical behavior of this compound is primarily governed by van der Waals forces. As a non-polar molecule, its properties are significantly influenced by temperature, which affects molecular motion and intermolecular distances. The following sections detail the experimental data for key physical properties at various temperatures.

Density

The density of a substance is a fundamental physical property that relates its mass to its volume. For liquids, density typically decreases with increasing temperature due to the expansion of the fluid. The experimental data for the liquid density of this compound over a range of temperatures is presented in Table 1. This data has been critically evaluated and is sourced from the NIST/TRC Web Thermo Tables.[1]

Table 1: Experimental Liquid Density of this compound at Various Temperatures [1]

| Temperature (K) | Density (g/cm³) |

| 323.08 | 0.864 |

| 423.15 | 0.778 |

| 523.15 | 0.683 |

| 577.32 | 0.620 |

| 623.15 | 0.560 |

| 717.00 | 0.380 |

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases as temperature increases. This is because the increased thermal energy allows molecules to overcome intermolecular forces more easily. The experimental data for the liquid viscosity of this compound across a range of temperatures is summarized in Table 2. This data is also sourced from the critically evaluated NIST/TRC Web Thermo Tables.[1]

Table 2: Experimental Liquid Viscosity of this compound at Various Temperatures [1]

| Temperature (K) | Viscosity (mPa·s) |

| 332.98 | 1.63 |

| 373.15 | 0.89 |

| 423.15 | 0.49 |

| 473.15 | 0.31 |

| 523.15 | 0.21 |

| 573.15 | 0.15 |

| 710.00 | 0.08 |

Experimental Protocols

The accurate determination of physical properties is paramount for their application in scientific and industrial contexts. The following are detailed methodologies for the key experiments used to determine the density and viscosity of liquids like this compound.

Density Measurement

1. Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.

-

Principle: The density is calculated from the mass of the liquid that completely fills a calibrated volume of a specialized flask called a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), a high-precision analytical balance, and a constant-temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pycnometer).

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium at the desired temperature.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured (m_total).

-

The mass of the liquid is calculated (m_liquid = m_total - m_pycnometer).

-

The volume of the pycnometer (V_pycnometer) is determined by performing the same procedure with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The density of the sample liquid is then calculated using the formula: ρ = m_liquid / V_pycnometer.

-

2. Vibrating Tube Densimeter

This method offers rapid and precise density measurements and is suitable for a wide range of temperatures and pressures.

-

Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to vibrate at its natural frequency. This frequency is dependent on the total mass of the tube and the liquid inside it. By measuring the oscillation period, the density of the liquid can be determined.

-

Apparatus: A vibrating tube densimeter, a temperature-controlled housing for the U-tube, and a frequency counter.

-

Procedure:

-

The instrument is calibrated using two fluids of known density (e.g., dry air and deionized water). This calibration establishes the relationship between the oscillation period and the density.

-

The sample liquid (this compound) is introduced into the U-tube.

-

The temperature of the measuring cell is set to the desired value and allowed to stabilize.

-

The instrument measures the period of oscillation of the U-tube filled with the sample.

-

The density of the sample is automatically calculated by the instrument's software based on the calibration data.

-

Viscosity Measurement

1. Rotational Viscometer

Rotational viscometers are widely used for measuring the viscosity of a variety of fluids.

-

Principle: A spindle of a specific geometry is rotated at a constant angular velocity within the sample liquid. The torque required to maintain this constant speed is measured, which is directly proportional to the viscosity of the fluid.

-

Apparatus: A rotational viscometer with a set of spindles of different geometries, a sample container, and a constant-temperature bath.

-

Procedure:

-

The appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.

-

The sample liquid is placed in the container, and the viscometer head is lowered to immerse the spindle to the correct depth.

-

The sample is allowed to reach the desired temperature by using a constant-temperature bath.

-

The motor is started, and the spindle begins to rotate.

-

The reading is allowed to stabilize, and the torque value is recorded.

-

The viscosity is then calculated by multiplying the torque reading by a calibration factor specific to the spindle and speed used.

-

2. Falling-Ball Viscometer

This method is based on the principle of Stokes' law and is suitable for transparent Newtonian fluids.

-

Principle: The viscosity of a liquid is determined by measuring the time it takes for a ball of known diameter and density to fall a specific distance through the fluid under the influence of gravity. The terminal velocity of the ball is inversely proportional to the viscosity of the liquid.

-

Apparatus: A graduated glass tube, a set of precision-made balls of known size and density, a constant-temperature jacket for the tube, and a timer.

-

Procedure:

-

The glass tube is filled with the sample liquid (this compound) and placed in the constant-temperature jacket to reach the desired temperature.

-

A ball is carefully released into the liquid at the top of the tube.

-

The time it takes for the ball to travel between two marked points on the tube, after it has reached terminal velocity, is measured.

-

The viscosity is calculated using a formula that incorporates the densities of the ball and the liquid, the diameter of the ball, the acceleration due to gravity, and the terminal velocity of the ball.

-

Data Visualization

The following diagram illustrates the general relationship between temperature and the physical properties of density and viscosity for a typical liquid hydrocarbon like this compound.

Caption: Relationship between temperature and physical properties.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, specifically its density and viscosity, as a function of temperature. The presented data, sourced from critically evaluated databases, offers valuable information for researchers and professionals in drug development and related scientific fields. The inclusion of detailed experimental methodologies for determining these properties serves as a practical reference for laboratory work. The provided visualization further clarifies the fundamental relationship between temperature and the physical behavior of liquid hydrocarbons. A thorough understanding of these properties is essential for the successful design and optimization of processes involving this compound.

References

A Technical Guide to the Solubility of Cyclopentylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylcyclohexane is a cycloalkane hydrocarbon with the chemical formula C₁₁H₂₀. It is a colorless liquid with physical properties characteristic of saturated hydrocarbons.[1][2] Its molecular structure, consisting of a cyclopentane (B165970) ring bonded to a cyclohexane (B81311) ring, renders it a nonpolar compound. This inherent lack of polarity is the primary determinant of its solubility behavior in various organic solvents. The principle of "like dissolves like" is the governing concept, indicating that this compound will readily dissolve in nonpolar solvents while exhibiting poor solubility in polar solvents.[3][4][5][6] This guide provides a comprehensive overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates established chemical principles and qualitative observations to inform laboratory and development work.

Physicochemical Properties of this compound

A summary of key physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ | [1][2] |

| Molecular Weight | 152.28 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Approximately 215.1 °C at 760 mmHg | |

| Density | Approximately 0.902 g/cm³ |

Solubility Profile of this compound

The solubility of this compound is dictated by its nonpolar nature. It is highly miscible with other hydrocarbons and nonpolar organic solvents due to the similarity in their intermolecular van der Waals forces.[3][4] Conversely, it is immiscible with polar solvents like water.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on established principles of chemical interactions.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar (Alkane) | High / Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | High / Miscible | Both are nonpolar, facilitating mixing. |

| Diethyl Ether | Slightly Polar | Moderate to High | The nonpolar hydrocarbon portion of diethyl ether promotes dissolution. |

| Acetone | Polar Aprotic | Low | Significant difference in polarity limits miscibility. |

| Ethanol (B145695) | Polar Protic | Very Low / Immiscible | The strong hydrogen bonding in ethanol excludes the nonpolar this compound. |

| Methanol | Polar Protic | Very Low / Immiscible | Similar to ethanol, strong polarity and hydrogen bonding prevent mixing. |

| Water | Polar Protic | Immiscible | Extreme difference in polarity and the inability of this compound to form hydrogen bonds.[3][4] |

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a liquid like this compound in an organic solvent can be achieved through various established laboratory methods. The choice of method often depends on the specific solvent, the temperature range of interest, and the required precision. A general and widely used method is the shake-flask method, followed by quantitative analysis.

Shake-Flask Method for Liquid-Liquid Systems

This method is a reliable technique for determining the solubility of a liquid in another liquid at a specific temperature.

1. Materials and Apparatus:

- Pure this compound (>99%)

- Pure organic solvent of interest (>99%)

- Temperature-controlled shaker or water bath

- Calibrated flasks with stoppers

- Analytical balance

- Gas chromatograph (GC) or other suitable quantitative analytical instrument

- Calibrated syringes or pipettes

2. Procedure:

- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

- In a calibrated flask, add a known excess amount of this compound to a known amount of the organic solvent.

- Seal the flask to prevent evaporation.

- Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

- Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

- After reaching equilibrium, cease agitation and allow the two phases to separate completely.

- Carefully extract a sample from the solvent-rich phase, ensuring no contamination from the undissolved this compound phase.

- Analyze the concentration of this compound in the solvent phase using a pre-calibrated analytical technique such as gas chromatography.

- Repeat the measurement at different temperatures as required.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent using the shake-flask method.

Caption: Workflow for solubility determination.

References

- 1. This compound | 1606-08-2 | Benchchem [benchchem.com]

- 2. This compound | C11H20 | CID 137104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. biologystudentuprcayey.wordpress.com [biologystudentuprcayey.wordpress.com]

The Conformational Energy Landscape of Cyclopentylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For molecules incorporated into drug candidates, understanding the conformational preferences and the energy barriers to conformational change is paramount for predicting receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Cyclopentylcyclohexane, a common structural motif in medicinal chemistry, presents a fascinating case study in conformational analysis, involving the interplay of the stable cyclohexane (B81311) chair and the flexible cyclopentane (B165970) ring.

This technical guide provides an in-depth exploration of the conformational energy landscape of this compound. We will delve into the energetic penalties associated with different spatial arrangements, the methodologies used to quantify these energies, and the implications for molecular design and drug development.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[1]

Through a process known as a "ring flip," the cyclohexane chair can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.[2] For an unsubstituted cyclohexane ring, these two chair conformations are isoenergetic. However, when a substituent is present, the two conformers are no longer equal in energy.

Axial vs. Equatorial Substitution: The A-Value

Generally, a substituent prefers the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. The energy difference between the axial and equatorial conformers is known as the conformational free energy, or the A-value .[3] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[4]

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , a repulsive van der Waals force between the axial substituent and the axial hydrogens on the same face of the ring (at the C3 and C5 positions).[5] These interactions are energetically analogous to gauche butane (B89635) interactions.[6]

The Cyclopentyl Substituent

The cyclopentyl group introduces its own conformational flexibility into the system. Unlike the relatively rigid cyclohexane chair, cyclopentane undergoes a low-energy process called pseudorotation , where it rapidly interconverts between various "envelope" and "twist" conformations.[7][8] The energy barrier for this process is very low, meaning the cyclopentyl ring is highly dynamic.[7]

Quantitative Conformational Energy Data

The following table summarizes the key energetic parameters relevant to the conformational analysis of this compound.

| Parameter | Value (kcal/mol) | Description |

| A-Value (Cyclohexyl) | 2.2 | The conformational free energy difference (ΔG°) between the axial and equatorial conformers of cyclohexylcyclohexane. This serves as an estimate for this compound.[9] |

| Gauche Butane Interaction | ~0.9 | The energetic cost of a gauche interaction between two methyl groups in butane, which is analogous to a single 1,3-diaxial interaction between a methyl group and a hydrogen.[6] |

| 1,3-Diaxial Interaction (Methyl) | ~0.87 (per interaction) | The steric strain between an axial methyl group and one axial hydrogen at the 3 or 5 position. The total 1,3-diaxial strain for a methyl group is approximately 1.74 kcal/mol.[10] |

Methodologies for Determining Conformational Energies

The conformational energy landscape of molecules like this compound is primarily elucidated through a combination of experimental and computational techniques.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[11] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton and carbon. However, at low temperatures, this process can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.[11] The ratio of the conformers can then be determined by integrating the corresponding signals.[3]

Objective: To determine the equilibrium constant (Keq) and the conformational free energy (A-value) for the axial-equatorial equilibrium of this compound.

Materials:

-

High-field NMR spectrometer equipped with a variable temperature probe.

-

NMR tubes (Class A glass, e.g., Wilmad 507 or equivalent, for variable temperature work).[12]

-

This compound.

-

Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or a mixture like CS₂/CD₂Cl₂).

-

Liquid nitrogen for cooling.[12]

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.05-0.1 M) of this compound in the chosen low-temperature deuterated solvent.

-

Initial NMR Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Cooling the Sample:

-

Low-Temperature NMR Data Acquisition:

-

Acquire a series of ¹³C NMR spectra at progressively lower temperatures until the signals for the axial and equatorial conformers are well-resolved and sharp (decoalescence). This temperature will depend on the energy barrier to ring flipping but is often in the range of -60°C to -100°C.[11]

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.

-

-

Data Processing and Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the distinct signals corresponding to the axial and equatorial conformers. The chemical shifts of axial and equatorial carbons and protons are typically different.[11]

-

Integrate the areas of well-resolved signals for both the axial (A_axial) and equatorial (A_equatorial) conformers.[3]

-

-

Calculation of Equilibrium Constant and Free Energy:

-

The equilibrium constant (Keq) is the ratio of the equatorial to the axial conformer: Keq = [Equatorial] / [Axial] = A_equatorial / A_axial

-

The conformational free energy (A-value or ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Computational Protocol: Density Functional Theory (DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful means to model the conformational energy landscape of molecules.[14] By calculating the energies of the optimized geometries of the axial and equatorial conformers, the A-value can be predicted.[9]

Objective: To calculate the conformational free energy (A-value) of this compound using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

General Procedure:

-

Structure Building:

-

Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling interface (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

For each conformer, perform a geometry optimization followed by a frequency calculation. A recommended level of theory for reliable results is a functional that accounts for dispersion, such as ωB97X-D or M06-2X, with a suitable basis set like 6-311+G(2df,2p).[14]

-

The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal correction to the Gibbs free energy.

-

-

Energy Extraction:

-

From the output file of each calculation, extract the "Sum of electronic and thermal Free Energies".

-

-

A-Value Calculation:

-

The A-value (ΔG°) is the difference between the Gibbs free energy of the axial conformer and the equatorial conformer: ΔG° = G_axial - G_equatorial

-

Conformational Interplay and Signaling Pathways

The equilibrium between the axial and equatorial conformers can be thought of as a simple signaling pathway, where the "signal" is the steric demand of the substituent and the "output" is the population of the two conformational states. This equilibrium is fundamental to how the molecule presents itself to its environment, including binding partners like proteins.

Implications for Drug Development

The conformational preference of the this compound moiety can have profound effects on the biological activity of a drug molecule.

-

Receptor Binding: The lower-energy equatorial conformer will be the predominant species in solution. If the bioactive conformation requires the cyclopentyl group to be in the higher-energy axial position, there will be an energetic penalty for binding, potentially leading to lower affinity.

-

Pharmacokinetics: The shape of a molecule influences its interaction with metabolic enzymes and transporters. Different conformers may be metabolized at different rates, affecting the drug's half-life and overall pharmacokinetic profile.

-

Solubility and Permeability: The surface properties of different conformers can vary, which may impact a drug's solubility and its ability to permeate biological membranes.

By understanding the conformational energy landscape of structural motifs like this compound, medicinal chemists can make more informed decisions in the design of new therapeutic agents, optimizing their properties for enhanced efficacy and safety.

Conclusion

The conformational analysis of this compound reveals a strong preference for the conformer in which the cyclopentyl group occupies the equatorial position on the cyclohexane ring, primarily to avoid destabilizing 1,3-diaxial interactions. This preference can be quantified by the A-value, estimated to be approximately 2.2 kcal/mol. The determination of this and other energetic parameters relies on a synergistic approach combining low-temperature NMR spectroscopy and high-level computational chemistry. A thorough understanding of this conformational landscape is essential for professionals in drug development, as it directly impacts the interaction of molecules with biological targets and their overall pharmacological profiles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. emory.edu [emory.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of Deuterated Cyclopentylcyclohexane for Mechanistic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are indispensable tools in mechanistic chemistry and drug development, primarily for elucidating reaction pathways and studying kinetic isotope effects (KIEs). Strategic incorporation of deuterium (B1214612) can significantly alter molecular properties, offering insights into metabolic stability and reaction dynamics. This technical guide provides a comprehensive, two-step synthetic protocol for preparing 1,2-dideuterio-cyclopentylcyclohexane, a valuable probe for mechanistic investigations of saturated hydrocarbon systems. The synthesis involves the preparation of a cyclopentylcyclohexene intermediate via a Wittig reaction, followed by a robust catalytic deuteration using deuterium gas over a palladium on carbon (Pd/C) catalyst. Detailed experimental procedures, characterization data, and workflows are presented to facilitate its application in research settings.

Introduction

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a cornerstone technique in physical organic chemistry and pharmaceutical sciences. The increased mass of deuterium leads to a lower zero-point energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can manifest as a kinetic isotope effect, where the rate of a reaction involving C-H bond cleavage is faster than the analogous C-D bond cleavage. Measuring this effect provides powerful evidence for identifying the rate-determining step of a reaction mechanism.

Cyclopentylcyclohexane is a simple bicyclic alkane that serves as a fundamental model for more complex saturated ring systems found in natural products and pharmaceutical agents. The synthesis of its deuterated isotopologue, specifically 1,2-dideuterio-cyclopentylcyclohexane, provides a targeted probe for studying reactions such as oxidation, halogenation, or other C-H activation processes on saturated carbocycles. This guide details a reliable and accessible synthetic route to this compound.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process, beginning with commercially available starting materials and employing standard organic chemistry techniques.

-

Step 1: Alkene Precursor Synthesis. The alkene precursor, 1-cyclopentylcyclohexene, is synthesized from cyclohexanone (B45756) and cyclopentyltriphenylphosphonium bromide via the Wittig reaction. This classic olefination method ensures the unambiguous placement of the double bond.

-

Step 2: Catalytic Deuteration. The 1-cyclopentylcyclohexene is subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) heterogeneous catalyst. This method provides syn-addition of two deuterium atoms across the double bond with high isotopic incorporation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclopentylcyclohexene

This procedure details the Wittig reaction to form the alkene precursor.

Materials:

-

Cyclopentyltriphenylphosphonium bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.0 eq)

-

Cyclohexanone (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclopentyltriphenylphosphonium bromide (1.0 eq) and anhydrous THF.

-

The resulting suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.0 eq) is added dropwise via syringe over 15 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. The mixture is stirred at 0 °C for 1 hour.

-

A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with hexane (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexane) to afford 1-cyclopentylcyclohexene as a colorless oil. The by-product, triphenylphosphine (B44618) oxide, will remain on the column or elute much later.

Step 2: Catalytic Deuteration of 1-Cyclopentylcyclohexene

This procedure details the syn-addition of deuterium across the double bond.

Materials:

-

1-Cyclopentylcyclohexene (1.0 eq)

-

Palladium on Carbon (10% Pd/C, ~5 mol% Pd)

-

Ethyl acetate (B1210297) (EtOAc) or Methanol (MeOH) as solvent

-

Deuterium gas (D₂) balloon or Parr hydrogenator apparatus

Procedure:

-

To a round-bottom flask or a Parr shaker bottle, add 1-cyclopentylcyclohexene (1.0 eq) and the solvent (EtOAc or MeOH).

-

Carefully add 10% Pd/C catalyst to the solution.

-

The reaction vessel is sealed and purged with nitrogen or argon, followed by a vacuum.

-

The atmosphere is replaced with deuterium gas (D₂) from a balloon. The flask is evacuated and refilled with D₂ three times to ensure a deuterium-rich atmosphere. (Alternatively, for larger scales, the reaction is performed in a Parr apparatus under a set pressure of D₂, e.g., 50 psi).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

-

Upon completion, the reaction mixture is carefully vented, and the D₂ atmosphere is replaced with nitrogen.

-

The mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude 1,2-dideuterio-cyclopentylcyclohexane. The product is typically of high purity and may not require further purification.

Data Presentation and Characterization

The successful synthesis and deuteration must be confirmed through rigorous analytical techniques. The following tables summarize expected quantitative results based on similar reactions reported in the literature.[1]

Table 1: Representative Reaction Yields

| Step | Reaction | Starting Material | Product | Representative Yield (%) |

|---|---|---|---|---|

| 1 | Wittig Olefination | Cyclohexanone | 1-Cyclopentylcyclohexene | 65 - 80 |

| 2 | Catalytic Deuteration | 1-Cyclopentylcyclohexene | 1,2-dideuterio-cyclopentylcyclohexane | >95 |

Table 2: Isotopic Incorporation Data

| Product | Analytical Method | Parameter | Expected Value |

|---|---|---|---|

| 1,2-dideuterio-cyclopentylcyclohexane | ¹H NMR | Disappearance of olefinic proton signals | Complete disappearance |

| Integration of remaining proton signals | Consistent with deuterated structure | ||

| ²H NMR | Presence of deuterium signals | Signals corresponding to deuterated positions | |

| Mass Spectrometry (EI-MS) | Molecular Ion (M+) Peak | m/z = 154 (vs. 152 for non-deuterated) |

| | | Isotopic Purity | >98% D₂ incorporation |

Characterization Notes:

-

¹H NMR: The most direct evidence of a successful deuteration is the complete disappearance of the vinyl proton signal from the starting alkene (~5.4 ppm). The integration of the remaining aliphatic signals will correspond to the 18 remaining protons.

-

¹³C NMR: The carbons bearing deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula C₁₁H₁₈D₂. The mass spectrum will show a molecular ion peak at m/z 154.2, two mass units higher than the non-deuterated this compound.

Application in Mechanistic Studies

The synthesized 1,2-dideuterio-cyclopentylcyclohexane is a powerful tool for investigating reaction mechanisms, particularly for determining the Kinetic Isotope Effect (KIE).

By running a reaction (e.g., an oxidation) in parallel with both the non-deuterated and the deuterated this compound and precisely measuring their respective reaction rates (kH and kD), the KIE can be calculated (KIE = kH/kD). A primary KIE value significantly greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction, providing critical insight into the mechanism.

References

Methodological & Application

Cyclopentylcyclohexane: A High-Density Drop-in Aviation Fuel Candidate

Application Notes and Protocols for Researchers in Sustainable Aviation Fuel Development

Introduction: